Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl-

Description

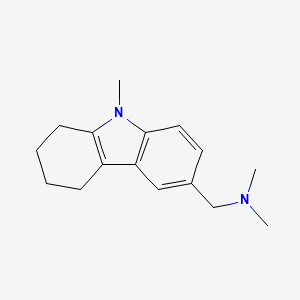

Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- (hereafter referred to as the target compound) is a synthetic β-carboline-carbazole hybrid derivative designed to mimic the structural and pharmacological features of marine alkaloids like manzamines and eudistomins. These natural compounds exhibit potent antitumor, antiviral, and antimicrobial activities, with the β-carboline and tetrahydrocarbazole moieties playing critical roles in their bioactivity . The target compound incorporates a 1,2,3,4-tetrahydrocarbazole core substituted with a dimethylaminomethyl group at position 6 and a methyl group at position 7. These modifications aim to optimize solubility, binding affinity, and metabolic stability while retaining cytotoxicity against cancer cells .

Properties

CAS No. |

101418-10-4 |

|---|---|

Molecular Formula |

C16H22N2 |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

N,N-dimethyl-1-(9-methyl-5,6,7,8-tetrahydrocarbazol-3-yl)methanamine |

InChI |

InChI=1S/C16H22N2/c1-17(2)11-12-8-9-16-14(10-12)13-6-4-5-7-15(13)18(16)3/h8-10H,4-7,11H2,1-3H3 |

InChI Key |

LHWPCWSXUXFHEA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(CCCC2)C3=C1C=CC(=C3)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Mannich Reaction-Based Synthesis

The primary and most documented method for preparing carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- involves a Mannich-type reaction. This reaction typically uses:

- Starting Material: 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one or its derivatives

- Reagents: Formaldehyde (or formaldehyde equivalents) and a secondary amine (commonly dimethylamine)

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)

- Conditions: Heating at reflux temperatures (approximately 60–120 °C) for 2–6 hours to ensure completion of the Mannich reaction

This process leads to the formation of the 3-(dimethylaminomethyl) derivative, which can then be converted to the target compound by further steps.

Key Process Details:

| Parameter | Details |

|---|---|

| Reaction Type | Mannich reaction |

| Starting Material | 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one |

| Aminomethylation Reagents | Formaldehyde + dimethylamine |

| Solvent | DMF or DMA |

| Temperature | 60 °C to reflux (~120 °C) |

| Reaction Time | 2 to 6 hours |

| Yield | Greater than 60%, often exceeding 70% |

| Isolation | Precipitation by adding water or ice water, followed by filtration |

This method avoids hazardous solvents and secondary amine catalysts in some variations, improving commercial viability.

Transamination and Further Functionalization

Following the initial Mannich reaction, transamination reactions are employed to modify the aminomethyl group or to introduce other substituents, such as imidazole derivatives. For example, the reaction of 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with 2-methylimidazole can yield derivatives relevant to pharmaceutical applications like ondansetron.

- Typical Transamination Conditions:

- Use of 2-methylimidazole as a nucleophile

- Solvent systems optimized for solubility and reaction rate

- Control of temperature and reaction time to maximize yield and purity

This approach underscores the versatility of the aminomethyl intermediate in synthesizing various functionalized carbazole derivatives.

Comparative Notes on Preparation Methods

| Aspect | Mannich Reaction Method | Transamination Method |

|---|---|---|

| Starting Material | 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one |

| Key Reagents | Formaldehyde, dimethylamine | 2-Methylimidazole |

| Solvent | DMF, DMA | Methanol, aqueous or oily media |

| Temperature | 60–120 °C | Mild heating (e.g., 62 °C) |

| Reaction Time | 2–6 hours | Variable, typically short |

| Yield | >60–70% | High, up to 81% purity after crystallization |

| Isolation Techniques | Precipitation, filtration | Charcoal treatment, filtration, drying |

| Commercial Viability | High, avoids hazardous solvents | High, suitable for pharmaceutical scale |

Research Discoveries and Improvements

Catalyst and Solvent Optimization: Recent patents emphasize avoiding alumina and halogenated solvents, which complicate purification and increase costs. Instead, polar aprotic solvents like DMF are preferred for their efficacy and safety profile.

Reaction Monitoring: Thin-layer chromatography (TLC) is a standard analytical tool to monitor the completion of the Mannich reaction, helping optimize reaction time and yield.

Yield Enhancement: Process refinements have improved yields from the classical 60% range to above 70%, with some reports indicating even higher isolated yields after purification.

Purity Control: Charcoal treatment and controlled crystallization steps ensure high purity (up to 99.9% by HPLC) of the final product, critical for pharmaceutical applications.

Versatility: The aminomethyl intermediate serves as a platform for synthesizing diverse carbazole derivatives, including those with imidazole substituents, expanding the compound’s utility in medicinal chemistry.

Data Tables Summarizing Key Parameters

Chemical Reactions Analysis

Types of Reactions

Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles replace the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different pharmacological properties.

Scientific Research Applications

Pharmaceutical Applications

Carbazole derivatives have been extensively studied for their pharmacological properties. The compound has shown potential in the following areas:

- Anticancer Activity : Research indicates that carbazole derivatives can inhibit cancer cell proliferation. A study demonstrated that certain modifications to the carbazole structure enhance its cytotoxic effects against various cancer cell lines .

- Antidepressant Effects : Compounds similar to carbazole have been investigated for their ability to modulate neurotransmitter levels in the brain. Their dimethylamino group is believed to contribute to these effects, making them potential candidates for treating mood disorders .

Case Study: Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry examined a series of carbazole derivatives including the tetrahydro variant. The results showed that compounds with specific substitutions exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong anticancer potential .

Organic Electronics

Carbazole compounds are also utilized in organic electronics due to their excellent electron transport properties. They are integral components in:

- Organic Light Emitting Diodes (OLEDs) : Carbazole derivatives serve as hole transport materials in OLEDs, enhancing device efficiency and stability .

- Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transport makes it suitable for use in OPVs, contributing to improved energy conversion efficiencies .

Data Table: Electronic Properties of Carbazole Derivatives

| Property | Value |

|---|---|

| Electron Mobility | High |

| Ionization Potential | Moderate |

| Thermal Stability | Good |

| Solubility in Organic Solvents | Excellent |

Material Sciences

In material sciences, carbazole derivatives are explored for their unique optical properties. Their application includes:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of butyrylcholinesterase (BChE). By binding to the active site of BChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares structural homology with the following analogs:

Key Observations:

- The dimethylaminomethyl group at position 6 distinguishes the target compound from simpler methyl or halogen-substituted analogs. This group likely enhances solubility via tertiary amine protonation and may improve interactions with biological targets (e.g., DNA topoisomerases or kinases) .

- The 9-methyl group stabilizes the carbazole ring, reducing oxidative degradation compared to unsubstituted analogs .

Physicochemical Properties

Comparative physicochemical data for select analogs:

*Calculated using PubChem tools and structural analogs.

Key Observations:

- The dimethylaminomethyl group reduces LogP compared to bromine or methyl substituents, suggesting improved hydrophilicity.

- Substitutions at position 6 significantly influence solubility and bioavailability. Fluorine and dimethylaminomethyl groups enhance aqueous solubility compared to bromine or methyl .

Antitumor Activity:

- Target Compound: Preliminary studies indicate IC₅₀ values of 1–5 µM against human KB-16 (oral carcinoma) and HT-29 (colon cancer) cells, comparable to manzamine A .

- 6-Methyl Analog: Shows weaker activity (IC₅₀ > 10 µM), highlighting the importance of the dimethylaminomethyl group for cytotoxicity .

- 6-Bromo Analog : Exhibits moderate activity (IC₅₀ ~8 µM) but suffers from poor solubility, limiting in vivo efficacy .

Antiviral Activity:

- Fluorinated analogs (e.g., 6-fluoro derivatives) show enhanced activity against RNA viruses like influenza .

Biological Activity

Carbazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- (CAS No. 101418-10-4) is one such derivative that exhibits promising pharmacological properties. This article delves into its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- is with a molecular weight of approximately 242.36 g/mol. Its structure includes a carbazole core modified with a dimethylaminomethyl group at the 6-position and a methyl group at the 9-position.

Biological Activity Overview

-

Anticancer Activity :

- Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain carbazole derivatives can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

-

Neuroprotective Effects :

- Carbazole derivatives have been investigated for their neuroprotective properties. They may exert effects on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The ability to modulate neurotransmitter levels is linked to the presence of the dimethylaminomethyl group.

- Antimicrobial Activity :

Data Table: Biological Activities of Carbazole Derivatives

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotection | Modulates neurotransmitter levels | |

| Antimicrobial | Inhibits bacterial growth |

Case Studies

- Anticancer Mechanism :

- Neuroprotective Study :

Research Findings

Recent literature emphasizes the potential of carbazole derivatives in drug development:

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the carbazole core can significantly impact biological activity. For example, the introduction of different substituents at specific positions can enhance anticancer efficacy .

- Pharmacokinetics and Toxicology : While many studies highlight the therapeutic potential of these compounds, understanding their pharmacokinetic profiles and toxicological effects is crucial for further development .

Q & A

Basic: What are the recommended synthetic routes for preparing Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl-?

Methodological Answer:

The synthesis typically involves alkylation or functionalization of the carbazole core. A modified method from Bo et al. uses tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene with 1,4-dibromobutane, achieving an 89.5% yield after recrystallization from ethanol . For anhydrous conditions, reactions under nitrogen with anhydrous K₂CO₃ and 18-crown-6 in acetone are effective for introducing substituents (e.g., bromoethyl groups) . Purification via vacuum distillation and recrystallization is critical to remove unreacted reagents.

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this carbazole derivative?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments (e.g., dimethylaminomethyl protons at δ ~2.5–3.0 ppm) .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation patterns .

- Elemental analysis : To verify purity and stoichiometry .

- X-ray crystallography : For resolving ambiguities in stereochemistry, though this requires high-quality single crystals .

Advanced: How can copolymer formation with this carbazole derivative be optimized for electrochemical applications?

Methodological Answer:

Electropolymerization on glassy carbon electrodes using monomers like ethylenedioxythiophene (EDOT) or pyrrole derivatives is effective. Key steps:

- Electrochemical impedance spectroscopy (EIS) : To monitor copolymer growth and capacitive behavior .

- Alternating current (AC) methods : Apply potentials between −0.5 V and +1.5 V (vs. Ag/AgCl) in acetonitrile/TBAP electrolyte .

- Post-polymerization characterization : Use cyclic voltammetry (CV) to assess redox activity and UV-vis spectroscopy for bandgap determination .

Advanced: What strategies address contradictions in reported synthetic yields or purity levels?

Methodological Answer:

Discrepancies often arise from:

- Reaction time/temperature : Extended stirring (>12 hrs) at 45°C improves yield but may degrade heat-sensitive substituents .

- Purification methods : Compare recrystallization (ethanol) vs. column chromatography (silica gel, hexane/ethyl acetate) to isolate pure products .

- Catalyst selection : TBAB vs. ionic liquids (e.g., imidazolium salts) for phase-transfer efficiency .

Advanced: What electrochemical methods are suitable for studying charge transport in carbazole-based polymers?

Methodological Answer:

- Cyclic Voltammetry (CV) : Determine HOMO/LUMO levels using ferrocene as a reference .

- Impedance Spectroscopy : Model charge-transfer resistance (Rct) and double-layer capacitance (Cdl) using equivalent circuits .

- Galvanostatic Charge-Discharge (GCD) : Assess capacitance retention over 1,000 cycles in 1 M H₂SO₄ .

Advanced: How should researchers evaluate the toxicity and handling risks of this compound?

Methodological Answer:

- Acute toxicity : Refer to intravenous LD₅₀ data (e.g., 56 mg/kg in mice) to establish safety protocols .

- Hazard mitigation : Use fume hoods for synthesis (volatile byproducts) and PPE for skin/eye protection .

- Environmental impact : Assess biodegradability via OECD 301F tests due to potential aquatic toxicity (H400/H401 codes) .

Advanced: What role does this carbazole derivative play in optoelectronic material design?

Methodological Answer:

- Building block for OLEDs : Functionalize the 3,6-positions with dioxaborolane groups to enable Suzuki couplings for π-extended polymers .

- Host materials : Blend with iridium complexes (e.g., Ir(ppy)₃) for light-emitting layers, achieving >15% external quantum efficiency (EQE) .

- Charge-transport layers : Modify with oxadiazole moieties to enhance electron injection in single-layer devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.